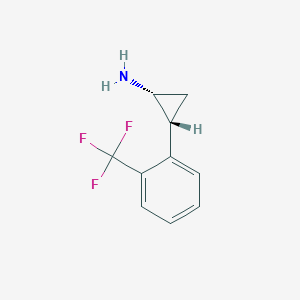
(2E)-2-ethylidenecyclopentanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-Ethylidenecyclopentan-1-one is an organic compound characterized by a cyclopentanone ring with an ethylidene substituent at the second position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (E)-2-Ethylidenecyclopentan-1-one typically involves the aldol condensation of cyclopentanone with acetaldehyde under basic conditions. The reaction proceeds through the formation of an enolate intermediate, which then reacts with acetaldehyde to form the desired product. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is usually carried out at room temperature.
Industrial Production Methods: In an industrial setting, the production of (E)-2-Ethylidenecyclopentan-1-one can be scaled up by employing continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the product. The use of catalysts such as zeolites or metal oxides can further enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions: (E)-2-Ethylidenecyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of (E)-2-Ethylidenecyclopentan-1-one can yield alcohols or alkanes, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The ethylidene group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Substituted cyclopentanone derivatives.
Aplicaciones Científicas De Investigación
(E)-2-Ethylidenecyclopentan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of (E)-2-Ethylidenecyclopentan-1-one involves its interaction with specific molecular targets, leading to various biological effects. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can result in the modulation of enzyme activity, alteration of cellular signaling pathways, and induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Cyclopentanone: A structurally similar compound without the ethylidene substituent.
2-Methylcyclopentanone: Similar structure with a methyl group instead of an ethylidene group.
2-Ethylcyclopentanone: Similar structure with an ethyl group instead of an ethylidene group.
Uniqueness: (E)-2-Ethylidenecyclopentan-1-one is unique due to the presence of the ethylidene group, which imparts distinct chemical reactivity and biological activity compared to its analogs
Propiedades
Fórmula molecular |
C7H10O |
|---|---|
Peso molecular |
110.15 g/mol |
Nombre IUPAC |
(2E)-2-ethylidenecyclopentan-1-one |
InChI |
InChI=1S/C7H10O/c1-2-6-4-3-5-7(6)8/h2H,3-5H2,1H3/b6-2+ |
Clave InChI |
XUESHTLXMCHZSD-QHHAFSJGSA-N |
SMILES isomérico |
C/C=C/1\CCCC1=O |
SMILES canónico |
CC=C1CCCC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl hydrogen carbonate](/img/structure/B12820263.png)
![N-(10,16-dinaphthalen-2-yl-13-oxo-12,14-dioxa-13lambda5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl)-10,16-dinaphthalen-2-yl-13-oxo-12,14-dioxa-13lambda5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-amine](/img/structure/B12820266.png)
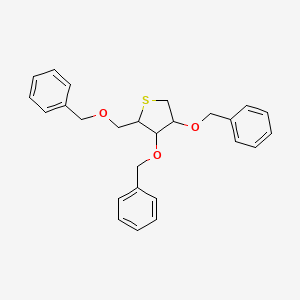
![7,7'-Dihydroxy-2H,2'H-[8,8'-bichromene]-2,2'-dione](/img/structure/B12820286.png)
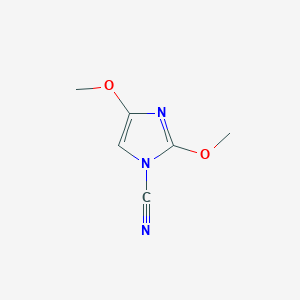

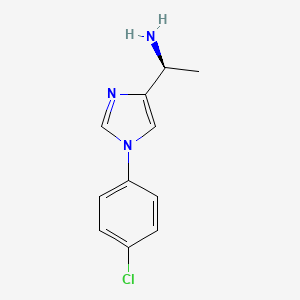
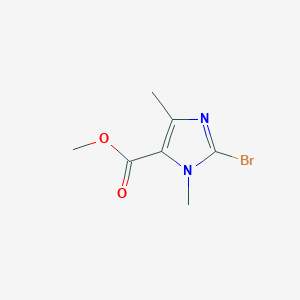
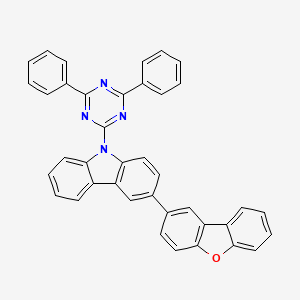

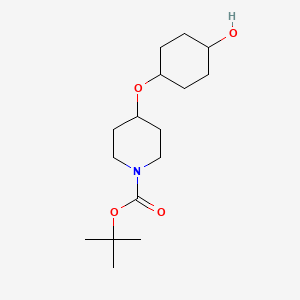
![N-[(4-fluoro-3-iodophenyl)methylideneamino]imidazo[1,2-a]pyridine-7-carboxamide](/img/structure/B12820329.png)
